molecular formula C21H19NO2S B009677 2-((Diphenylmethyl)thio)ethyl nicotinate CAS No. 101952-60-7

2-((Diphenylmethyl)thio)ethyl nicotinate

Cat. No. B009677
M. Wt: 349.4 g/mol
InChI Key: GWKVFEMBJSLBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Diphenylmethyl)thio)ethyl nicotinate, also known as DPMEN, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DPMEN is a nicotinic acid derivative that has been shown to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor effects. In

Mechanism Of Action

The mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and decreased oxidative stress.

Biochemical And Physiological Effects

2-((Diphenylmethyl)thio)ethyl nicotinate has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2-((Diphenylmethyl)thio)ethyl nicotinate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. These effects suggest that 2-((Diphenylmethyl)thio)ethyl nicotinate may have potential therapeutic applications in the treatment of neurological disorders and diabetes.

Advantages And Limitations For Lab Experiments

One advantage of 2-((Diphenylmethyl)thio)ethyl nicotinate is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-((Diphenylmethyl)thio)ethyl nicotinate is its poor solubility in water, which can make it difficult to administer in vivo. This limitation can be addressed through the development of new formulations or delivery methods.

Future Directions

There are several future directions for research on 2-((Diphenylmethyl)thio)ethyl nicotinate. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-((Diphenylmethyl)thio)ethyl nicotinate and its potential therapeutic applications. Other areas of research could include the investigation of 2-((Diphenylmethyl)thio)ethyl nicotinate's effects on other diseases, such as cardiovascular disease and autoimmune disorders. Overall, the potential therapeutic applications of 2-((Diphenylmethyl)thio)ethyl nicotinate make it an exciting area of research for the development of new drugs.

Synthesis Methods

The synthesis of 2-((Diphenylmethyl)thio)ethyl nicotinate involves the reaction of nicotinic acid with diphenylmethyl chloride and sodium sulfide. The resulting product is then purified through recrystallization to obtain a white crystalline compound. The yield of 2-((Diphenylmethyl)thio)ethyl nicotinate can be improved through optimization of reaction conditions, such as temperature and reaction time.

Scientific Research Applications

2-((Diphenylmethyl)thio)ethyl nicotinate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 2-((Diphenylmethyl)thio)ethyl nicotinate has been found to have antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. These properties make 2-((Diphenylmethyl)thio)ethyl nicotinate a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.

properties

CAS RN

101952-60-7

Product Name

2-((Diphenylmethyl)thio)ethyl nicotinate

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-benzhydrylsulfanylethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2

InChI Key

GWKVFEMBJSLBIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3

Other CAS RN

101952-60-7

synonyms

2-[(Diphenylmethyl)thio]ethyl=nicotinate

Origin of Product

United States

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